molecular formula C11H21NO2 B1386179 Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate CAS No. 23573-95-7

Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate

Cat. No.: B1386179
CAS No.: 23573-95-7
M. Wt: 199.29 g/mol
InChI Key: XUKLBVAKWHENTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-methyl-3-(4-methylpiperidin-1-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 2-methyl-3-(4-methylpiperidin-1-yl)propanoic acid, while reduction with lithium aluminum hydride can produce 2-methyl-3-(4-methylpiperidin-1-yl)propanol .

Scientific Research Applications

Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-(4-ethylpiperidin-1-yl)propanoate
  • Methyl 2-methyl-3-(4-propylpiperidin-1-yl)propanoate
  • Methyl 2-methyl-3-(4-butylpiperidin-1-yl)propanoate

Uniqueness

Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methylpiperidin-1-yl group enhances its stability and reactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9-4-6-12(7-5-9)8-10(2)11(13)14-3/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKLBVAKWHENTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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